N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
説明
N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:
- 3-Fluorobenzyl substituent: Enhances binding interactions via fluorine’s electronegativity and hydrophobic effects.
- 3-Methylbutyl chain: A branched alkyl group that may influence lipophilicity and membrane permeability.
- Carboxamide moiety: Often critical for hydrogen bonding with biological targets, such as kinases or enzymes .
特性
IUPAC Name |
N-cyclopentyl-2-[(3-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)12-13-31-25(35)22-11-10-19(24(34)29-21-8-3-4-9-21)15-23(22)33-26(31)30-32(27(33)36)16-18-6-5-7-20(28)14-18/h5-7,10-11,14-15,17,21H,3-4,8-9,12-13,16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWVMMBOZAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Key Structural Analog: 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
This analog (hereafter Compound A ) shares the triazoloquinazoline backbone but differs in substituents :
| Feature | Original Compound | Compound A | Theoretical Impact |
|---|---|---|---|
| Benzyl Substituent | 3-Fluorobenzyl | 3-Chlorobenzyl | Fluorine’s smaller size and higher electronegativity may enhance target binding vs. chlorine’s bulkier, less polar profile. |
| N-Substituents | Cyclopentyl (N), 3-Methylbutyl (C4) | Diisobutyl (N and C4) | Cyclopentyl’s cyclic structure may reduce metabolic oxidation compared to diisobutyl’s branched chains. |
| Lipophilicity (logP) | Estimated higher | Likely lower | 3-Methylbutyl’s longer chain vs. diisobutyl’s branching may increase logP, enhancing membrane permeability. |
Bioactivity Implications :
- The 3-fluorobenzyl group in the original compound may improve target affinity in electron-deficient binding pockets (e.g., ATP sites in kinases) compared to Compound A’s 3-chlorobenzyl.
- Diisobutyl groups in Compound A could reduce steric hindrance but increase susceptibility to CYP450-mediated metabolism .
Broader Structural Class Comparisons
Imidazo[1,2-a]pyridine Derivatives (e.g., )
- Core Structure : Imidazo[1,2-a]pyridine vs. triazoloquinazoline.
- Substituents : Bromo and fluoro groups in imidazo derivatives vs. fluorobenzyl in the original compound.
- Impact : Bromine’s larger size may enhance half-life but reduce binding precision compared to fluorine’s targeted interactions. The carboxamide group in both scaffolds suggests shared hydrogen-bonding capabilities .
Marine Actinomycete-Derived Compounds (e.g., )
- While marine-derived compounds (e.g., salternamides) often prioritize macrocyclic or polyketide structures, the original compound’s synthetic triazoloquinazoline core reflects a divergent strategy for optimizing synthetic scalability and target specificity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinazoline core. Key steps include cyclocondensation of precursors (e.g., hydrazine derivatives with carbonyl-containing intermediates) and functionalization of substituents (e.g., fluorobenzyl or cyclopentyl groups). Critical parameters include:
- Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Benzyltributylammonium bromide to accelerate cyclization .
- Temperature : Reflux conditions (~80–100°C) for cyclization steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How can structural characterization be reliably performed for this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For example, aromatic protons in the 3-fluorobenzyl group appear as distinct multiplets at δ 7.2–7.5 ppm .
- Mass Spectrometry (LC-MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
- Elemental Analysis : To validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer: Design a modular synthesis approach to vary substituents (e.g., fluorobenzyl, cyclopentyl, or 3-methylbutyl groups) and assess pharmacological effects:
- Substituent Variation : Replace the 3-fluorobenzyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate receptor binding .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities based on substituent steric/electronic properties .
Q. What strategies resolve contradictions in reported biological activity data across similar analogs?
Methodological Answer: Discrepancies often arise from assay conditions or structural nuances. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Crystallographic Studies : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the triazole ring) .
Q. How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer: Implement quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
- Transition State Analysis : Identify energy barriers for key steps (e.g., triazole ring formation) to optimize catalysts or solvents .
- Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
- In Silico Screening : Prioritize synthetic targets by predicting ADMET properties (e.g., LogP, solubility) early in the design phase .
Q. What experimental approaches elucidate the pharmacological mechanism of action?
Methodological Answer: Combine biochemical and cellular techniques:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) for putative targets .
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